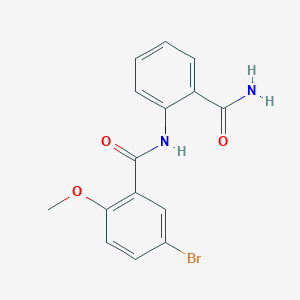![molecular formula C21H16ClN3O3 B244969 5-chloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244969.png)
5-chloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential as a pharmacological agent that could be used to treat various diseases and disorders.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it may also have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is that it has shown potential as a treatment for a variety of diseases and disorders. In addition, it is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 5-chloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to study its potential as a treatment for other diseases and disorders, such as autoimmune diseases and infectious diseases. Additionally, researchers could explore ways to optimize the synthesis method of this compound to improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps. The first step is the synthesis of 2-methyl-5-[1,3]oxazolo[4,5-b]pyridine, which is achieved by the reaction of 2-methylpyridine-5-carboxylic acid with thionyl chloride and then with hydroxylamine hydrochloride. The second step involves the reaction of 2-methyl-5-[1,3]oxazolo[4,5-b]pyridine with 5-chloro-2-methoxybenzoyl chloride to form the final product.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential as a pharmacological agent. It has been shown to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has shown potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Molecular Formula |
C21H16ClN3O3 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16ClN3O3/c1-12-5-6-13(21-25-19-18(28-21)4-3-9-23-19)10-16(12)24-20(26)15-11-14(22)7-8-17(15)27-2/h3-11H,1-2H3,(H,24,26) |
InChI Key |
PJUVHNYKICGETI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
![4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244903.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B244907.png)